![molecular formula C22H31BrN6O3S B2496215 2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine CAS No. 923139-85-9](/img/structure/B2496215.png)
2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
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Overview
Description
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents and conditions that cause the compound to react, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Novel Chemical Series : Researchers have discovered potent chemical series based on this compound, leading to preclinical and clinical candidates .
PROTAC Technology Platform
- PROTACs (PROteolysis TAgeting Chimeras) : These molecules recruit E3 ubiquitin ligases to degrade specific proteins. The compound’s structure could be modified to create PROTACs targeting disease-related proteins .
Mechanism of Action
Target of Action
This compound is a type of Proteolysis Targeting Chimera (PROTAC) molecule . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The specific targets of this compound would depend on the ligands it contains, which are designed to bind to a specific protein of interest and an E3 ligase .
Mode of Action
PROTACs operate by forming a ternary complex with the target protein and an E3 ligase . The E3 ligase tags the target protein with ubiquitin, marking it for degradation by the proteasome . This effectively reduces the levels of the target protein in the cell .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a PROTAC would depend on its specific structure. Some PROTACs have been found to have good oral bioavailability and can effectively reduce target protein levels in vivo .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(5-bromo-2-ethoxyphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31BrN6O3S/c1-4-32-19-6-5-18(23)16-20(19)33(30,31)29-13-11-28(12-14-29)22-24-17(2)15-21(25-22)27-9-7-26(3)8-10-27/h5-6,15-16H,4,7-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDJJFGDYLXFRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCN(CC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31BrN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((5-Bromo-2-ethoxyphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |
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